molecular formula C9H17NO2S2 B12964610 tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate CAS No. 89278-15-9

tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate

Cat. No.: B12964610
CAS No.: 89278-15-9
M. Wt: 235.4 g/mol
InChI Key: AJALSQLGQJHLDV-UHFFFAOYSA-N
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Description

tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is an organic compound that features a tert-butyl ester group and a dimethylcarbamothioylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or thioester positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted esters or thioesters.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.

Medicine

In medicine, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include thiol-disulfide exchange reactions or nucleophilic attack on electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(methylamino)ethylcarbamate
  • tert-Butyl 2-(substituted benzamido)phenylcarbamate
  • 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides

Uniqueness

tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is unique due to its combination of a tert-butyl ester and a dimethylcarbamothioylthio group. This structural arrangement imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

89278-15-9

Molecular Formula

C9H17NO2S2

Molecular Weight

235.4 g/mol

IUPAC Name

tert-butyl 2-(dimethylcarbamothioylsulfanyl)acetate

InChI

InChI=1S/C9H17NO2S2/c1-9(2,3)12-7(11)6-14-8(13)10(4)5/h6H2,1-5H3

InChI Key

AJALSQLGQJHLDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC(=S)N(C)C

Origin of Product

United States

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